molecular formula C7H5BrO2 B158676 3-Bromo-2-hydroxybenzaldehyde CAS No. 1829-34-1

3-Bromo-2-hydroxybenzaldehyde

Cat. No. B158676
Key on ui cas rn: 1829-34-1
M. Wt: 201.02 g/mol
InChI Key: STBGLXMINLWCNL-UHFFFAOYSA-N
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Patent
US08884017B2

Procedure details

10 g (49.75 mmol) of 3-bromo-2-hydroxybenzaldehyde and 1.84 g (4.97 mmol) of tetra-N-butylammonium iodide are, together with 27.5 g (199.0 mmol) of anhydrous potassium carbonate, initially charged. 24.3 g (223.86 mmol) of methyl chloroacetate are added. The reaction mixture is heated at 130° C. for 4 h and then cooled to 0° C. using an ice bath. 100 ml of THF and 16.75 g (298.5 mmol) of potassium hydroxide in 100 ml of water are added, the mixture is then stirred at 40° C. for 4 h. The solvent is removed under reduced pressure. The residue is diluted with water and acidified with conc. hydrochloric acid. The product is purified on silica gel 60 (mobile phase: toluene/ethyl acetate/acetic acid 40:10:1). The solvent is removed under reduced pressure. Any last solvent residues are finally removed under high vacuum. Fine purification is carried out by preparative HPLC. 303 mg (2.5% of theory) of the title compound are isolated.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
Quantity
24.3 g
Type
reactant
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][C:19]([O:21]C)=[O:20].[OH-].[K+]>O.C1COCC1>[Br:1][C:2]1[C:3]2[O:10][C:18]([C:19]([OH:21])=[O:20])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Step Two
Name
tetra-N-butylammonium iodide
Quantity
1.84 g
Type
reactant
Smiles
Step Three
Name
Quantity
27.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
24.3 g
Type
reactant
Smiles
ClCC(=O)OC
Step Five
Name
Quantity
16.75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at 40° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
initially charged
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with water
CUSTOM
Type
CUSTOM
Details
The product is purified on silica gel 60 (mobile phase: toluene/ethyl acetate/acetic acid 40:10:1)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Any last solvent residues are finally removed under high vacuum
CUSTOM
Type
CUSTOM
Details
Fine purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=CC=2C=C(OC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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